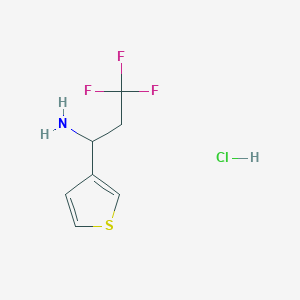

3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride

Description

3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride is a fluorinated amine derivative featuring a thiophene aromatic ring at position 3 and a trifluoromethyl group on the propane backbone.

Propriétés

IUPAC Name |

3,3,3-trifluoro-1-thiophen-3-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NS.ClH/c8-7(9,10)3-6(11)5-1-2-12-4-5;/h1-2,4,6H,3,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXYCXSZSMDTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride typically involves the reaction of 3,3,3-trifluoropropanol with thiophene derivatives under specific conditions. One common method includes the use of hydrogen fluoride and 1,1,1-trifluoropropene . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form.

Analyse Des Réactions Chimiques

Types of Reactions

3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide exhibit significant anticancer properties. For instance, benzothiazole derivatives have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:

A study investigated the effects of benzothiazole derivatives on breast cancer cells, demonstrating that these compounds could effectively reduce cell viability and induce apoptosis via the mitochondrial pathway. The results highlighted the potential of benzothiazole derivatives as promising candidates for anticancer drug development.

2. Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activity. The sulfonamide group enhances the compound's ability to inhibit bacterial growth, making it a candidate for further investigation as an antimicrobial agent .

Case Study:

In a comparative study of various benzothiazole compounds, N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide demonstrated potent activity against Gram-positive and Gram-negative bacteria, indicating its potential use in treating bacterial infections.

Neuropharmacological Applications

Recent studies have explored the neuroprotective effects of compounds related to N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide. The modulation of neurotransmitter systems and neuroinflammatory pathways presents opportunities for treating neurodegenerative diseases.

Case Study:

Research focused on the role of similar compounds in modulating NMDA receptors has shown that they can provide neuroprotection by reducing excitotoxicity associated with conditions like Alzheimer's disease. These findings suggest that such compounds could be developed into therapeutic agents for neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of 3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways.

Comparaison Avec Des Composés Similaires

Table 1: Molecular Data for 3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine Hydrochloride and Analogues

Key Differences in Physicochemical and Functional Properties

Aromatic Substituent Effects

- Thiophene vs. Phenyl : The thiophen-3-yl group introduces sulfur-based π-electron richness, enhancing polarizability compared to phenyl analogs like 1-(3-(Trifluoromethyl)phenyl)propan-1-amine HCl . This may improve binding to sulfur-interacting biological targets (e.g., enzymes with cysteine residues).

- Positional Isomerism : Thiophen-3-yl derivatives (main compound) versus thiophen-2-yl (e.g., CAS 1286708-64-2 ) exhibit distinct electronic profiles due to differing sulfur atom orientations, affecting dipole moments and solubility.

Trifluoromethyl Group Impact

Functional Group Additions

Activité Biologique

3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride (CAS No. 1820736-32-0) is a fluorinated compound that has garnered interest in various fields of biological research. Its unique chemical structure, featuring a trifluoromethyl group and a thiophene moiety, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article aims to provide a comprehensive overview of its biological activities based on recent studies and findings.

The molecular formula of 3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride is CHClFNS, with a molecular weight of 231.67 g/mol. The compound is characterized by its high purity (≥95%) and is typically stored in a cool, dry place to maintain stability .

Biological Activity Overview

The biological activity of 3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride has been explored in several contexts:

1. Anticonvulsant Activity

Recent studies have indicated that analogues of trifluorinated compounds exhibit significant anticonvulsant properties. For instance, related compounds have demonstrated efficacy in reducing the minimum alveolar concentration (MAC) of anesthetics like isoflurane without adversely affecting hemodynamic parameters . This suggests that 3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine may share similar mechanisms that warrant further investigation.

3. Insecticidal and Fungicidal Activity

Preliminary bioassays have suggested that compounds with similar trifluoromethyl and thiophene structures exhibit moderate insecticidal and fungicidal activities . This raises the possibility that 3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride may also possess agricultural applications.

Case Studies

Several case studies highlight the biological activity of related trifluorinated compounds:

Q & A

Basic Questions

Q. What are the recommended synthesis routes for 3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination using fluorinated precursors. For example, reacting trifluoropropane derivatives with thiophen-3-ylamine under anhydrous conditions in tetrahydrofuran (THF) at controlled temperatures (0–25°C) can yield the target compound. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 amine-to-fluorocarbon) and using catalysts like triethylamine to neutralize HCl byproducts . Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .

Q. How is the structural characterization of this compound performed, and which spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the trifluoromethyl group and thiophene ring positions. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₇H₈F₃NS·HCl: theoretical 227.02 g/mol). X-ray crystallography may resolve stereochemical ambiguities, though hygroscopicity requires careful sample handling .

Q. What are the standard purity assessment protocols for this compound in preclinical studies?

- Methodological Answer : Combine elemental analysis (C, H, N, S) with HPLC-UV (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Purity thresholds ≥95% are typical for biological assays. Residual solvents (e.g., THF) should be quantified via gas chromatography (GC) to meet ICH guidelines .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the interaction of this compound with biological macromolecules (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd). For enzyme inhibition studies, conduct kinetic assays with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) and monitor fluorescence changes. Molecular docking simulations (AutoDock Vina) can predict binding modes using the compound’s InChI key (e.g., ND******SA-N from PubChem) .

Q. What strategies mitigate discrepancies in reported biological activities between this compound and its structural analogs?

- Methodological Answer : Cross-validate assays under standardized conditions (pH 7.4, 37°C) and control for batch-to-batch variability in compound purity. Compare analogs (e.g., 2-amino-thiophene derivatives) using a unified protocol (e.g., MIC assays for antimicrobial activity). Structural differences, such as fluorine substitution patterns, significantly alter electronic properties and bioavailability, which should be quantified via logP measurements .

Q. How can the pharmacokinetic profile of this fluorinated amine be optimized for CNS-targeted drug delivery?

- Methodological Answer : Modify lipophilicity by introducing methyl groups or adjusting the amine’s pKa via pro-drug strategies (e.g., acetylated precursors). Blood-brain barrier (BBB) penetration can be predicted using in vitro models (MDCK-MDR1 cells) and correlated with computational models (QSPR). Fluorine’s electronegativity enhances metabolic stability, but in vivo studies must assess hepatic clearance via LC-MS/MS .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column) resolves enantiomers during purification. Asymmetric synthesis routes using chiral catalysts (e.g., BINAP-ruthenium complexes) improve enantiomeric excess (ee >98%). Process analytical technology (PAT) tools, like inline FTIR, monitor crystallization dynamics to prevent racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.